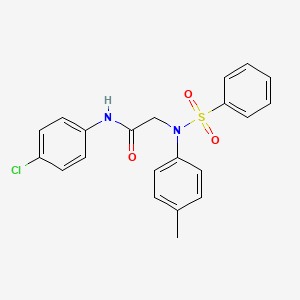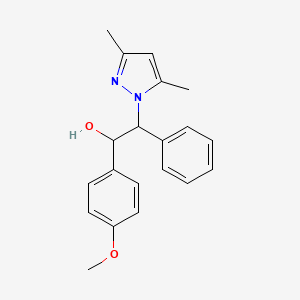![molecular formula C21H28F2N2O B6113849 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CP-154,526, is a selective antagonist for the neuropeptide corticotropin-releasing factor (CRF). It is a synthetic compound that has been used in scientific research to study the role of CRF in various physiological and pathological processes.
Mecanismo De Acción
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist for the CRF1 receptor, which is the primary receptor for CRF in the brain. By blocking the binding of CRF to its receptor, 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the body's stress response.
Biochemical and Physiological Effects:
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing stress-induced activation of the HPA axis, and inhibiting the development of drug-seeking behavior in addiction models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its selectivity for the CRF1 receptor, which allows for precise modulation of CRF signaling. However, one limitation is that it may not fully replicate the complex interactions of CRF with other neuropeptides and neurotransmitters in vivo.
Direcciones Futuras
Future research using 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on investigating the role of CRF in other physiological and pathological processes, such as inflammation, metabolism, and immune function. Additionally, the development of more selective CRF antagonists could provide further insights into the complex signaling pathways involved in stress-related disorders.
Métodos De Síntesis
The synthesis of 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of cyclopentylmethylamine with 2,3-difluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 1,3-diaminopropane to yield the spirocyclic product, which is subsequently reduced to the final compound.
Aplicaciones Científicas De Investigación
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been used extensively in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has also been used to investigate the neurobiological mechanisms of CRF signaling in the central nervous system.
Propiedades
IUPAC Name |
2-(cyclopentylmethyl)-7-[(2,3-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O/c22-18-8-3-7-17(19(18)23)14-25-11-4-9-21(20(25)26)10-12-24(15-21)13-16-5-1-2-6-16/h3,7-8,16H,1-2,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNQSISCFZCVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3(C2)CCCN(C3=O)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-2-methylbenzamide](/img/structure/B6113768.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6113785.png)

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide](/img/structure/B6113793.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6113817.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)


![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)
![N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B6113878.png)